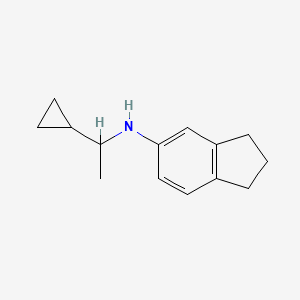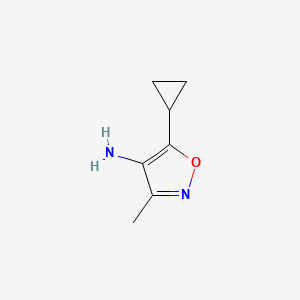
1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrrole derivatives with pyridine aldehydes under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of the pyridine aldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and leading to the death of the microorganism .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
- 1-Ethyl-3-(pyridin-4-yl)-1H-indole
Comparison: 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyrrole and pyridine rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-ethyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-5-11(12(14)9-15)10-3-6-13-7-4-10/h3-9H,2H2,1H3 |
Clé InChI |
PVGJHEFDALYKPH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C1C=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)

![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)




![3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)

![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13242034.png)
